

# Application Notes: Measuring MF-094 Activity with the Ub-Rho Cleavage Assay

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## Compound of Interest

Compound Name: MF-094

Cat. No.: B609010

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## Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria.[1][2] Under conditions of mitochondrial stress, the PINK1/Parkin pathway ubiquitinates outer mitochondrial membrane proteins, tagging damaged mitochondria for clearance.[3] USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting the removal of dysfunctional mitochondria.[3][4][5] Dysregulation of mitophagy is implicated in various pathologies, including neurodegenerative diseases like Parkinson's disease.[1][6]

**MF-094** is a potent and selective small molecule inhibitor of USP30.[2][7][8] By inhibiting USP30, **MF-094** promotes the clearance of damaged mitochondria, making it a valuable tool for studying mitophagy and a potential therapeutic agent.[7][9] Accurately quantifying the inhibitory activity of compounds like **MF-094** against USP30 is crucial for drug development and research.

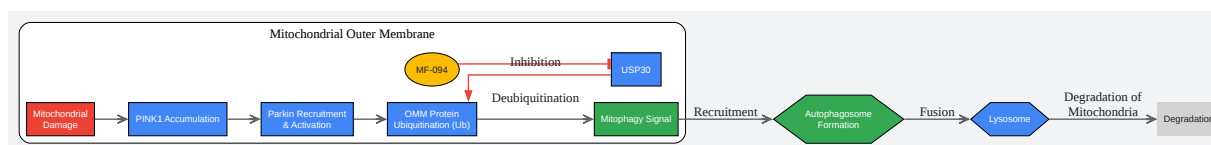
## Assay Principle

The Ubiquitin-Rhodamine (Ub-Rho) cleavage assay is a robust, fluorescence-based method for measuring DUB activity in a high-throughput format.[10][11][12] The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), in which the rhodamine 110 fluorophore is conjugated to the C-terminus of ubiquitin.[13] In this state, the fluorescence of rhodamine is quenched.[10][13]

When an active DUB, such as USP30, cleaves the amide bond between ubiquitin and rhodamine, the liberated rhodamine 110 becomes highly fluorescent.[12][13] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the DUB. [11] When an inhibitor like **MF-094** is present, it binds to USP30, reducing its catalytic activity and leading to a decrease in the rate of Ub-Rho110 cleavage and a corresponding reduction in the fluorescence signal. This allows for the precise determination of the inhibitor's potency, typically expressed as an IC<sub>50</sub> value.

## Signaling Pathway Diagram

The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of its inhibition by **MF-094**.



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Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy. **MF-094** blocks USP30.

## Detailed Experimental Protocol

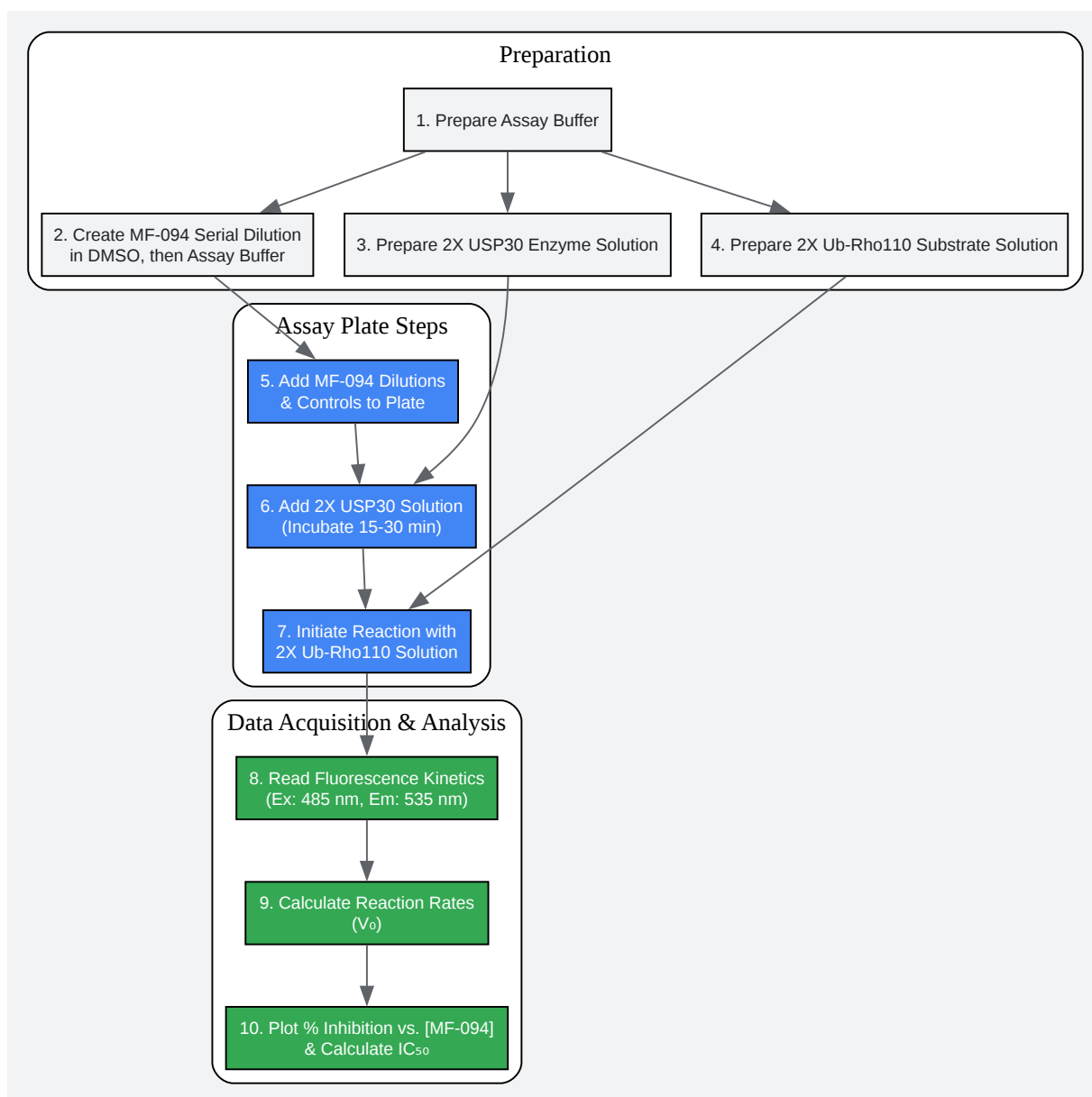
This protocol outlines the steps for determining the IC<sub>50</sub> of **MF-094** against recombinant human USP30 using the Ub-Rho cleavage assay in a 384-well plate format.

### Materials and Reagents

- Recombinant Human USP30 (catalytic domain)
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

- **MF-094** compound
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[14]  
(Note: Prepare DTT fresh)
- DMSO (Anhydrous)
- Black, low-volume, 384-well assay plates
- Fluorescence plate reader with excitation/emission wavelengths of 485 nm and 535 nm, respectively.[10][12]

Experimental Workflow Diagram



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Caption: Workflow for the Ub-Rho cleavage assay to determine **MF-094** IC<sub>50</sub> against USP30.

## Procedure

- Compound Preparation:
  - Prepare a 10 mM stock solution of **MF-094** in 100% DMSO.
  - Create a serial dilution series of **MF-094** in DMSO. For a typical 10-point curve, perform 1:3 serial dilutions.
  - Prepare intermediate dilutions of the compound series by diluting them 1:50 in Assay Buffer. This will result in a 4X final concentration with 2% DMSO.
- Assay Plate Setup:
  - Add 5  $\mu$ L of the 4X **MF-094** serial dilutions to the appropriate wells of a 384-well plate.
  - For control wells, add 5  $\mu$ L of Assay Buffer with 2% DMSO (100% activity control) or a known potent inhibitor (0% activity control).
- Enzyme Addition:
  - Prepare a 2X working solution of USP30 in Assay Buffer (e.g., 2 nM for a 1 nM final concentration). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.<sup>[14]</sup>
  - Add 10  $\mu$ L of the 2X USP30 solution to all wells except the "no enzyme" blank controls. For blank wells, add 10  $\mu$ L of Assay Buffer.
  - Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
  - Prepare a 2X working solution of Ub-Rho110 in Assay Buffer (e.g., 200 nM for a 100 nM final concentration). Protect this solution from light.
  - Initiate the enzymatic reaction by adding 5  $\mu$ L of the 2X Ub-Rho110 solution to all wells. The final volume will be 20  $\mu$ L.

- Immediately place the plate in a pre-warmed (25-30°C) fluorescence plate reader.
- Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30-60 minutes.

### Data Analysis

- Calculate Initial Velocity ( $V_0$ ): For each well, plot the fluorescence units (RFU) against time (minutes). The initial reaction velocity ( $V_0$ ) is the slope of the linear portion of this curve (RFU/min).
- Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each **MF-094** concentration:  $\% \text{ Inhibition} = 100 * (1 - (V_0_{\text{inhibitor}} - V_0_{\text{blank}}) / (V_0_{\text{DMSO}} - V_0_{\text{blank}}))$
- Determine  $IC_{50}$ : Plot the percent inhibition against the logarithm of the **MF-094** concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the  $IC_{50}$  value, which is the concentration of **MF-094** that causes 50% inhibition of USP30 activity.

## Data Presentation

The following tables summarize representative quantitative data for **MF-094** activity and selectivity.

Table 1: Inhibitory Activity of **MF-094** against USP30

Parameter	Value	Reference
Assay Type	Ub-Rho Cleavage Assay	[2]
Enzyme	Human USP30	[2]
$IC_{50}$	15 nM	[2]
Mechanism	Non-covalent	[2]

Table 2: Selectivity Profile of **MF-094**

Data represents the percent inhibition observed when screening **MF-094** at a concentration of 10  $\mu$ M against a panel of other ubiquitin-specific proteases.

DUB Target	% Inhibition at 10 $\mu$ M	Reference
USP2	< 30%	[2]
USP5	< 30%	[2]
USP7	< 30%	[2]
USP8	< 30%	[2]
USP11	< 30%	[2]
USP21	< 30%	[2]
USP28	< 30%	[2]

Note: The data presented are representative and may vary based on specific experimental conditions. The high selectivity of **MF-094**, with minimal inhibition of other USPs at high concentrations, underscores its utility as a specific chemical probe for studying USP30 function. [2]

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Address: 3281 E Guasti Rd

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